molecular formula C4H6FNO2 B1404974 3-Fluoroazetidine-3-carboxylic acid CAS No. 1363380-85-1

3-Fluoroazetidine-3-carboxylic acid

Cat. No.: B1404974
CAS No.: 1363380-85-1
M. Wt: 119.09 g/mol
InChI Key: HIFHBCHSYYDAJN-UHFFFAOYSA-N
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Description

3-Fluoroazetidine-3-carboxylic acid is a fluorinated cyclic β-amino acid featuring a strained four-membered azetidine ring substituted with a fluorine atom and a carboxylic acid group at the 3-position. Its synthesis, first reported in 2009, highlights its utility as a rigid, metabolically stable building block in medicinal chemistry, particularly for peptide mimetics and protease inhibitors . The compound (CAS: 1363380-85-1) is available with ≥95% purity and is often protected as derivatives like 1-Boc-3-fluoroazetidine-3-carboxylic acid (CAS: 1126650-67-6) to enhance stability during synthetic workflows .

Properties

IUPAC Name

3-fluoroazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFHBCHSYYDAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295297
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-85-1
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Starting from 3-Deoxy-1,2;5,6-di-O-isopropylidene-3-fluoro-α-D-glucofuranose (compound 21) , prepared by triflation and nucleophilic displacement with cesium fluoride.
  • Formation of pyranose ditriflates (compounds 22 and 25) via standard carbohydrate manipulations.
  • Cyclization with benzylamine to yield bicyclic azetidines in high yields.
  • Subsequent transformations to introduce the carboxylic acid group at the 3-position.

Reaction Conditions and Yields:

Step Conditions Yield (%) Notes
Triflation of 3-Deoxy sugar Pyridine, dichloromethane, −20 °C, 1.5 h 97 Formation of triflate intermediate
Nucleophilic displacement (CsF) 2-Methyl-2-propanol, room temperature >95 Introduction of fluorine
Cyclization with benzylamine Room temperature, standard carbohydrate conditions High Formation of bicyclic azetidine
Hydrolysis and carboxylation Acidic conditions, methanol, room temperature Quantitative Conversion to carboxylic acid derivative

Research Findings:

  • The stereochemistry is critical: only equatorial substituents allow cyclization.
  • The method is scalable (over 100 g scale reported).
  • The final 3-fluoroazetidine-3-carboxylic acid derivatives are obtained with high purity and yield.
  • The use of carbohydrate starting materials provides excellent stereocontrol and regioselectivity.

Alternative Synthetic Routes via Fluorinated Precursors

Another approach involves the synthesis of 3-fluoroazetidine derivatives by direct fluorination or ring formation from fluorinated keto or amino precursors.

Patent-Reported Method (CN105384673B):

  • Utilizes specific chemical compounds as raw materials that undergo fluorination and ring closure to form 3-fluoroazetidine derivatives.
  • The method involves nucleophilic substitution reactions and cyclization steps.
  • The process is designed to be efficient and scalable.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
Fluorination of precursor Cesium fluoride or other fluorinating agents Introduction of fluorine at C-3
Cyclization Base or acid catalysis Formation of azetidine ring
Carboxylation Oxidation or ester hydrolysis Introduction of carboxylic acid group

Comparative Analysis of Preparation Methods

Feature Carbohydrate-Derived Cyclization Direct Fluorination & Cyclization (Patent)
Starting Material Protected sugars (e.g., isopropylidene derivatives) Fluorinated keto or amino precursors
Stereochemical Control High, due to carbohydrate scaffold Moderate to high, depends on precursor
Reaction Complexity Multi-step, but well-established Fewer steps, but requires precise fluorination
Scalability Demonstrated on >100 g scale Designed for industrial scale
Yield Generally high (>90%) Moderate to high depending on conditions
Purity High, suitable for pharmaceutical applications High, with proper purification
Environmental Considerations Uses organic solvents and pyridine; moderate waste Designed to minimize waste and emissions

Detailed Research Data from Literature

Example: Synthesis of 3-Deoxy-3-fluoro-1,2-O-isopropylidene-α-D-glucofuranose (Compound 21)

  • Starting from 3-Deoxy-1,2-O-isopropylidene-D-allose, triflation was performed at −20 °C for 1.5 hours.
  • TLC monitoring showed complete conversion.
  • The triflate intermediate was isolated as a yellow crystalline solid.
  • Subsequent nucleophilic displacement with cesium fluoride in 2-methyl-2-propanol yielded the fluorinated sugar with >95% purity.

Cyclization to Bicyclic Azetidine

  • Treatment of pyranose ditriflates with benzylamine at room temperature afforded bicyclic azetidines in high yields.
  • The stereochemical outcome was confirmed by NMR and X-ray crystallography.

Final Carboxylation

  • Acidic hydrolysis of protecting groups and oxidation steps introduced the carboxylic acid functionality at the 3-position.
  • Purification by column chromatography yielded the target this compound in quantitative yield.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Protected sugars, fluorinating agents, benzylamine
Key reagents Pyridine, cesium fluoride, benzylamine
Solvents Dichloromethane, 2-methyl-2-propanol, methanol
Temperature range −25 °C to room temperature
Reaction times 1.5 h (triflation), several hours (cyclization)
Yields 90–97% for intermediates, quantitative for final product
Purification methods Column chromatography, recrystallization
Analytical techniques TLC, NMR, mass spectrometry, X-ray crystallography

Chemical Reactions Analysis

3-Fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Synthesis of 3-Fluoroazetidine-3-carboxylic Acid

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis often begins with allylamines or related compounds, which undergo bromofluorination.
  • Key Reactions : Following the initial reaction, the compound is subjected to reduction of the imino bond, ring closure, and subsequent oxidation to yield the desired carboxylic acid derivative .
  • Protecting Groups : The use of protecting groups like Boc (tert-butyloxycarbonyl) is common to facilitate further reactions and improve yield .

Biological Activities

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit pancreatic cancer cell growth, suggesting its potential as a therapeutic agent in oncology .
  • Peptide Scaffolds : The compound can serve as a scaffold in peptide synthesis, enhancing the pharmacological profiles of peptide-based drugs due to its unique fluorinated structure .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry:

  • Fluorinated Amino Acids : As a fluorinated β-amino acid, it can be incorporated into peptides and proteins to study structure-activity relationships and improve metabolic stability .
  • Drug Development : Its derivatives are being explored for their potential in developing new drugs targeting various diseases, including cancer and metabolic disorders .

Research Findings

Recent studies have highlighted various aspects of this compound:

StudyFindings
Liu et al. (2015)Demonstrated inhibition of pancreatic cancer cell growth using fluoroazetidine iminosugar derivatives .
Nag & Batra (2011)Explored applications of allylamines for synthesizing aza-heterocycles, including fluorinated compounds .
Edmondson et al. (2006)Discussed synthetic strategies for creating cyclic fluorinated β-amino acids with medicinal applications .

Mechanism of Action

The mechanism of action of 3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity to its target, often through hydrogen bonding and electrostatic interactions. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-fluoroazetidine-3-carboxylic acid with structurally related compounds, emphasizing key differences in molecular properties and applications.

Compound Structure Molecular Formula Molecular Weight Key Features Applications
This compound Azetidine ring with -F and -COOH at C3 C₄H₆FNO₂ 119.10 High ring strain, fluorination enhances metabolic stability and acidity Medicinal chemistry (peptide backbones, kinase inhibitors)
Azetidine-3-carboxylic acid Azetidine ring with -COOH at C3 C₄H₇NO₂ 101.10 Non-fluorinated analog; lower acidity and stability compared to fluoro derivative Intermediate in β-lactam synthesis
3-Hydroxyazetidine-3-carboxylic acid Azetidine ring with -OH and -COOH at C3 C₄H₇NO₃ 117.11 Hydroxyl group increases polarity and hydrogen bonding capacity Probable use in chelating agents or metal-binding therapeutics
3-(3-Fluorophenyl)-3-oxetanecarboxylic acid Oxetane ring with -Ph-F and -COOH at C3 C₁₀H₉FO₃ 196.18 Oxetane ring (lower strain than azetidine); fluorophenyl enhances lipophilicity Drug candidates targeting CNS disorders due to improved BBB penetration
Hexahydropyridazine-3-carboxylic acid Six-membered dihydro-pyridazine ring C₅H₁₀N₂O₂ 130.15 Larger ring size reduces strain; dual nitrogen atoms enable diverse H-bonding Antibiotic and antiviral research
3-Fluoroazetidine hydrochloride Azetidine ring with -F and -NH₂·HCl C₃H₇ClFN 111.55 Hydrochloride salt improves aqueous solubility; lacks carboxylic acid group Precursor for fluorinated amines in drug synthesis

Key Research Findings

  • Synthetic Accessibility : The Boc-protected derivative (1-Boc-3-fluoroazetidine-3-carboxylic acid) is pivotal in multistep syntheses due to its compatibility with coupling reagents like HATU and EDCI .
  • Acidity and Reactivity: Fluorination at C3 lowers the pKa of the carboxylic acid group (estimated ~2.5) compared to non-fluorinated azetidine-3-carboxylic acid (pKa ~3.8), enhancing its reactivity in nucleophilic substitutions .
  • Biological Performance : Fluorinated azetidines exhibit superior metabolic stability over oxetane analogs (e.g., 3-(3-fluorophenyl)-3-oxetanecarboxylic acid) in in vitro liver microsome assays, attributed to reduced oxidative metabolism .

Biological Activity

3-Fluoroazetidine-3-carboxylic acid is a cyclic fluorinated beta-amino acid that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by a fluorine atom at the 3-position of the azetidine ring and a carboxylic acid functional group, serves as a versatile building block for drug development and biological studies.

Structural Characteristics

The molecular formula of this compound is C4_4H6_6FNO2_2, and it features a distinctive azetidine ring structure. The incorporation of fluorine enhances its reactivity and interaction with biological targets, making it an interesting subject for research.

The biological activity of this compound primarily stems from its ability to modulate protein function. The presence of the fluorine atom can enhance binding affinity to specific enzymes and receptors through hydrogen bonding and electrostatic interactions. The carboxylic acid group is also crucial for participating in various biochemical pathways, influencing the compound's overall biological effects.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can effectively inhibit the growth of pancreatic cancer cells, outperforming traditional anticancer drugs like 5-fluorouracil and gemcitabine .
  • Antimicrobial Activity : Its structural similarity to natural amino acids suggests potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit glycosidases, which are enzymes involved in various biological processes, including cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of this compound to assess their inhibitory effects on glycosidases and cancer cell growth. One derivative was found to significantly inhibit several human cancer cell lines compared to established anticancer drugs .
  • Fluorinated Peptides : Research involving fluorinated peptides containing this compound has demonstrated altered conformational dynamics and enhanced biological activity, providing insights into the role of fluorination in biomolecules.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits pancreatic cancer cell growth
AntimicrobialPotential antimicrobial properties
Enzyme InhibitionInhibits glycosidases linked to cancer progression

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-fluoroazetidine-3-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes, including fluorination at the azetidine ring and protection/deprotection strategies. For example, tert-butyl or benzyl groups are commonly used to protect the azetidine nitrogen during synthesis. Derivatives like tert-butyl 3-fluoroazetidine-3-carboxylate (CAS: 1228581-12-1) and methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 2227206-51-9) are synthesized via nucleophilic substitution or catalytic fluorination . Key steps include:

  • Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Deprotection with trifluoroacetic acid (TFA) or hydrogenolysis for final product isolation.
  • Characterization via NMR and mass spectrometry to confirm structural integrity.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use fume hoods, gloves, and eye protection. Fluorinated compounds may release toxic HF under decomposition; avoid contact with strong acids/bases. Refer to safety protocols for azetidine derivatives, which recommend immediate flushing with water upon skin/eye exposure .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent moisture absorption and degradation. Stability studies suggest limited shelf life at room temperature due to ring strain in azetidines .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorination position and purity. 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve ring conformation and substituent effects.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., exact mass 219.0907 g/mol for 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid) .
  • Infrared Spectroscopy (IR) : Compare with reference spectra (e.g., Coblentz Society data for fluorinated analogs) to identify functional groups like carboxylic acid C=O stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : NMR chemical shifts vary with solvent polarity. For example, DMSO-d6 may stabilize carboxylic acid protons differently than CDCl3.
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., de-fluorinated intermediates) that skew spectral data.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3-fluorobenzoic acid; CAS: 455-38-9) to identify fluorine-specific spectral patterns .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalytic Fluorination : Use silver(I) fluoride or Selectfluor® to enhance regioselectivity and reduce side reactions.
  • Protection Schemes : tert-Butoxycarbonyl (Boc) groups improve intermediate stability during fluorination steps .
  • Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) separates polar derivatives. Yield improvements (10–30%) are achievable via iterative solvent optimization .

Q. How does fluorination at the 3-position alter the physicochemical properties of azetidine-3-carboxylic acid?

  • Methodological Answer :

  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via octanol-water partitioning).
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in analogs like 3-fluorophenylacetic acid (CAS: 331-25-9) .
  • Electronic Effects : The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid, affecting solubility and reactivity in coupling reactions .

Q. What are common impurities in this compound synthesis, and how are they identified?

  • Methodological Answer :

  • Byproducts : Hydrolyzed esters (e.g., free azetidine without fluorine) or dimerization products.
  • Detection : TLC with ninhydrin staining spots amines; LC-MS identifies non-UV-active impurities.
  • Mitigation : Anhydrous reaction conditions and rigorous drying of intermediates reduce hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Fluoroazetidine-3-carboxylic acid
Reactant of Route 2
3-Fluoroazetidine-3-carboxylic acid

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